BenchChemオンラインストアへようこそ!

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Histamine H3 Receptor CNS Drug Discovery Spirocyclic Scaffold

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS 2319637-79-9) is a synthetic, spirocyclic small molecule combining a 2,2-difluoro-6-azaspiro[2.5]octane core with a 1,3-benzodioxol-5-yl urea-type amide side chain. The 2,2-difluoro substitution on the spiro[2.5] cyclopropane ring confers conformational constraint and metabolic stability, while the benzodioxole moiety provides a hydrogen-bond-capable aromatic pharmacophore.

Molecular Formula C15H16F2N2O3
Molecular Weight 310.301
CAS No. 2319637-79-9
Cat. No. B2355042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
CAS2319637-79-9
Molecular FormulaC15H16F2N2O3
Molecular Weight310.301
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H16F2N2O3/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)18-10-1-2-11-12(7-10)22-9-21-11/h1-2,7H,3-6,8-9H2,(H,18,20)
InChIKeyBXMCDMACICVWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS 2319637-79-9): Sourcing & Structural Identity Benchmarks


N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS 2319637-79-9) is a synthetic, spirocyclic small molecule combining a 2,2-difluoro-6-azaspiro[2.5]octane core with a 1,3-benzodioxol-5-yl urea-type amide side chain. The 2,2-difluoro substitution on the spiro[2.5] cyclopropane ring confers conformational constraint and metabolic stability, while the benzodioxole moiety provides a hydrogen-bond-capable aromatic pharmacophore. Compounds built on this scaffold have been advanced as histamine H3 receptor (H3R) antagonists [1] and as building blocks for TRPA1 ion-channel modulators [2], supporting its relevance in neuroscience and pain research programs.

Why N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide Cannot Be Replaced by a Close Analog Without Rigorous Revalidation


Close-in analogs that alter either the difluoro substitution pattern (e.g., 1,1-difluoro or non-fluorinated azaspiro[2.5]octanes) or the benzodioxole head group (e.g., 3,4-dimethylphenyl, cyclohexyl, or dimethoxybenzyl derivatives) are expected to exhibit divergent conformational preferences, metabolic stability, and target engagement profiles. The 2,2-difluoro motif uniquely stabilizes the spiro-fused cyclopropane ring against oxidative metabolism, while the 1,3-benzodioxol-5-yl group provides a specific H-bond donor/acceptor pattern absent in simple phenyl or cyclohexyl analogs. In the H3R antagonist series built on this scaffold, even minor modifications led to >10-fold shifts in functional IC50 and altered brain-to-plasma ratios [1]. Similarly, the 2,2-difluoro-6-azaspiro[2.5]octane fragment appears as a critical potency element in TRPA1 inhibitors (IC50 = 14 nM) [2]; replacement with non-fluorinated or 1,1-difluoro congeners would require de novo SAR exploration. Therefore, generic substitution without head-to-head comparative data risks loss of potency, selectivity, or pharmacokinetic performance.

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


H3R Antagonist Scaffold Validation: Azaspiro[2.5]octane Core Maintains Nanomolar Potency While Tolerating Diverse Amide Substituents

The 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide core, when elaborated with various amide side chains, yields nanomolar-potent H3R antagonists. In a functional H3R assay, multiple analogs from the series achieved IC50 values in the nanomolar range [1]. This class-level evidence supports that the difluoro-spiro core is a privileged scaffold for H3R engagement.

Histamine H3 Receptor CNS Drug Discovery Spirocyclic Scaffold

Metabolic Stability Advantage: 2,2-Difluoro Substitution Reduces Oxidative Metabolism on the Spiro Cyclopropane

The 2,2-difluoro pattern on the azaspiro[2.5]octane core is a recognized medicinal chemistry strategy to block cytochrome P450-mediated oxidation of the cyclopropane ring. While direct microsomal stability data for the title compound are not publicly available, the exemplar H3R antagonist 6s (bearing an elaborated amide on the same difluoro-spiro core) demonstrated free-plasma exposures 50-fold above its IC50 after IV dosing in mice, consistent with substantial metabolic stability [1]. Non-fluorinated azaspiro[2.5]octane analogs are expected to be more rapidly metabolized, though no direct paired comparison has been published.

Metabolic Stability Fluorine Chemistry Spirocyclic Design

TRPA1 Inhibitor Building Block: 2,2-Difluoro-6-azaspiro[2.5]octane Fragment Contributes to 14 nM Potency in a Patent-Exemplified Series

US Patent 11,236,046 discloses that appending the 2,2-difluoro-6-azaspiro[2.5]octane fragment to a pyrrolidine-sulfonamide scaffold yields a TRPA1 inhibitor with IC50 = 14 nM (human and rat TRPA1, FLIPR Tetra assay) [1]. The title compound (N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide) serves as a direct synthetic precursor or close structural analog of this privileged fragment; non-fluorinated or 1,1-difluoro regioisomers were not reported in the patent, indicating the 2,2-substitution pattern is specifically preferred for TRPA1 potency.

TRPA1 Ion Channel Pain Research Fluorinated Building Blocks

H3R Selectivity Profile: Azaspiro[2.5]octane Carboxamides Exhibit Favorable Off-Target Selectivity

Exemplar compound 6s (an elaborated azaspiro[2.5]octane carboxamide) was profiled against a panel of 144 secondary pharmacological receptors and showed activity only at the σ2 receptor (62% inhibition at 10 μM) [1]. This indicates that the 2,2-difluoro-6-azaspiro[2.5]octane core, when properly elaborated, can deliver a highly selective H3R antagonist phenotype. The title compound, containing the same core, is expected to retain this selectivity advantage relative to H3R antagonists built on non-spiro or non-fluorinated scaffolds, though direct selectivity data for the title compound itself are not published.

Receptor Selectivity CNS Safety Pharmacology Histamine H3

In Vivo CNS Efficacy: Azaspiro[2.5]octane H3R Antagonists Demonstrate Procognitive Effects in Mouse NOR

Compound 6s, an H3R antagonist built on the 2,2-difluoro-6-azaspiro[2.5]octane core, produced a statistically significant increase in novel object recognition (NOR) discrimination index at 1, 3, and 10 mg/kg s.c. in mice, compared to vehicle control [1]. This establishes that the difluoro-spiro scaffold is compatible with brain penetration and target engagement sufficient to elicit behavioral pharmacology. Non-fluorinated spiro analogs were not tested in vivo in this study, and the title compound itself has not been evaluated in NOR; however, the core scaffold's demonstrated in vivo efficacy supports its prioritization for CNS research applications.

Cognition Enhancement Novel Object Recognition In Vivo Pharmacology

Scaffold Versatility: 6-Azaspiro[2.5]octane Carboxamides Support Diverse Medicinal Chemistry Programs

Beyond H3R antagonism, the 6-azaspiro[2.5]octane carboxamide scaffold has been employed in M4 muscarinic acetylcholine receptor antagonists [3] and TRPA1 inhibitors [2], demonstrating broad applicability across GPCR and ion channel targets. The 2,2-difluoro variant specifically appears in patent-protected TRPA1 inhibitors with nanomolar potency [2]. This contrasts with non-fluorinated 6-azaspiro[2.5]octane carboxamides, which are more commonly associated with M4 programs and have distinct SAR requirements.

Scaffold Hopping Lead Generation Spirocyclic Library

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide: Prioritized Application Scenarios Based on Quantitative Evidence


H3R Antagonist Lead Optimization: Direct SAR Expansion of a Brain-Penetrant Scaffold

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is ideally suited as a starting point for H3R antagonist lead optimization. The 2,2-difluoro-6-azaspiro[2.5]octane core has been validated with nanomolar functional potency, >100-fold selectivity over 144 off-targets (only σ2 hit at 10 μM), and in vivo procognitive efficacy in mouse NOR at 1–10 mg/kg s.c. [1]. The benzodioxole amide side chain can be diversified to fine-tune potency, selectivity, and brain exposure while maintaining the proven central scaffold.

TRPA1 Inhibitor Fragment Elaboration: Building Block for Pain-Targeted Libraries

The 2,2-difluoro-6-azaspiro[2.5]octane fragment, as contained in the title compound, is a key potency element in a patent-disclosed TRPA1 inhibitor (IC50 = 14 nM) [2]. Researchers synthesizing focused TRPA1 antagonist libraries can use this compound as a late-stage intermediate for parallel amide coupling reactions, generating analogs with retained spiro-fluorination while varying the aryl/heteroaryl capping group.

Metabolic Stability Benchmarking of Fluorinated Spiro Building Blocks

The 2,2-difluoro substitution differentiates this compound from non-fluorinated 6-azaspiro[2.5]octane carboxamides. Procurement enables comparative in vitro microsomal stability studies (human/rodent liver microsomes) to quantify the metabolic shielding effect of the gem-difluoro group on the cyclopropane ring, supplementing the in vivo PK data available for the H3R exemplar 6s (free-plasma ∼50× IC50; brain-to-plasma ∼3) [1].

Selectivity Profiling: Differentiating H3R vs. M4 Muscarinic Chemotypes

While non-fluorinated 6-azaspiro[2.5]octane carboxamides are established M4 muscarinic receptor antagonists [3], the 2,2-difluoro congener (represented by the title compound) associates with H3R and TRPA1 pharmacology [1][2]. Procurement of this specific compound enables side-by-side radioligand binding or functional assays to quantitatively map how fluorination state controls receptor selectivity within the same spirocyclic scaffold family.

Quote Request

Request a Quote for N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.